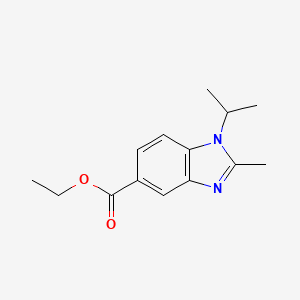

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-5-18-14(17)11-6-7-13-12(8-11)15-10(4)16(13)9(2)3/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLXVIIHLRGLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylbenzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, modifications of the benzodiazole ring have been explored to enhance antibacterial activity against various pathogens. A study synthesized several derivatives and tested their efficacy, revealing that certain modifications led to improved activity profiles against Gram-positive bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has focused on its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have reported that similar benzodiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .

Agricultural Applications

In agriculture, this compound has been investigated for its potential as a fungicide and pesticide.

Fungicidal Activity

Research indicates that compounds containing the benzodiazole moiety can act as effective fungicides. In vitro studies have shown that these compounds can inhibit the growth of various fungal pathogens affecting crops. For example, a series of experiments demonstrated that certain derivatives significantly reduced fungal biomass in treated plants .

Materials Science Applications

In materials science, this compound has been explored for its properties in polymer synthesis.

Polymerization Studies

The compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating benzodiazole units into polymer backbones can improve resistance to UV degradation and increase overall durability .

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2.5 µg/mL |

| Compound B | Escherichia coli | 5.0 µg/mL |

| This compound | Pseudomonas aeruginosa | 4.0 µg/mL |

Table 2: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 30 |

| Polymer with Ethyl Benzodiazole | 250 | 45 |

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of benzodiazole derivatives including this compound and evaluated their antimicrobial activity against common bacterial strains. The study concluded that structural modifications significantly influenced the antimicrobial efficacy, with certain derivatives outperforming standard antibiotics .

Case Study 2: Agricultural Application

In a field trial assessing the fungicidal properties of this compound, researchers applied the compound to crops affected by fungal infections. Results indicated a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural treatment .

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis supported by evidence from crystallographic, spectroscopic, and synthetic studies.

Structural and Substituent Variations

Key Comparative Insights

Ester Group Influence :

- The methyl ester analog (MW 232.28) has lower molecular weight and lipophilicity compared to the ethyl ester derivative, which may reduce bioavailability in biological systems .

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability .

Spectroscopic Differentiation :

- NMR studies (e.g., ) indicate that substituent changes in regions A (positions 39–44) and B (29–36) of related compounds alter chemical shifts, suggesting that the isopropyl and methyl groups in the target compound likely induce distinct electronic environments detectable via $ ^1H $-NMR.

Crystallographic and Database Insights: The Cambridge Structural Database (CSD) contains over 500,000 entries, enabling comparative analysis of bond lengths, angles, and puckering parameters. For example, benzodiazole derivatives often exhibit non-planar ring conformations, as described by Cremer and Pople’s puckering coordinates .

Synthetic and Industrial Relevance: Halogenated analogs (e.g., Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, 97% purity ) are more reactive in cross-coupling reactions, unlike the non-halogenated target compound. The discontinuation of mthis compound highlights supply-chain challenges for benzodiazole esters, necessitating alternative synthetic routes.

Biological Activity

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparisons with other related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3049 g/mol. Its structure features a benzodiazole ring, which is significant for its biological activity. The presence of an isopropyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Biological Activities

Antimicrobial and Antifungal Properties

Benzodiazole derivatives are recognized for their antimicrobial and antifungal properties. This compound has shown promise in preliminary studies for its ability to inhibit the growth of various pathogens. This activity is attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. Initial findings suggest that it can inhibit cell proliferation and induce apoptosis in these cells, although further investigation is required to fully understand its mechanisms of action.

The biological effects of this compound are believed to involve interactions with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways associated with disease progression. For instance, it may inhibit enzymes involved in cancer cell metabolism or modulate receptors linked to inflammatory responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar benzodiazole derivatives can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₈N₂O₂ | Contains an isopropyl group enhancing lipophilicity |

| Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate | C₁₄H₁₈N₂O₂ | Benzyl group may influence binding affinity |

| Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate | C₁₃H₁₆N₂O₂ | Lacks methyl group at position 2 |

This table illustrates how the structural variations among these compounds can influence their biological properties and potential applications in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition at low concentrations .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of growth, highlighting its potential as an antimicrobial agent .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to specific active sites, modulating enzyme activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate?

The synthesis typically involves condensation reactions under reflux conditions. For analogous benzimidazole derivatives, a mixture of substituted amines, sodium acetate, and carboxylic acid derivatives in acetic acid is refluxed for 3–5 hours. The product is isolated via filtration, washed with solvents (e.g., acetic acid, water), and recrystallized from DMF/acetic acid mixtures . Optimization of substituent positioning (e.g., isopropyl and methyl groups) requires careful selection of precursors and reaction stoichiometry to avoid competing side reactions.

Basic: How is the crystal structure of this compound validated in crystallographic studies?

X-ray crystallography paired with software like SHELXL is standard for refinement. The process includes:

- Data collection : High-resolution diffraction data (e.g., using Mo-Kα radiation).

- Structure solution : Direct methods (e.g., via SHELXD ) for phase determination.

- Refinement : Least-squares minimization of residual factors (R and wR) in SHELXL , with attention to anisotropic displacement parameters and hydrogen bonding networks .

Validation tools (e.g., PLATON ) check for geometric outliers, electron density mismatches, and symmetry violations .

Advanced: How can discrepancies in reported crystallographic parameters (e.g., bond lengths, angles) be resolved?

Contradictions often arise from data resolution, thermal motion, or refinement constraints. Strategies include:

- Revisiting raw data : Re-examining diffraction images for missed peaks or twinning.

- Model adjustment : Testing alternative space groups or constraining disordered regions.

- Cross-validation : Comparing results with density functional theory (DFT) calculations or analogous structures in the Cambridge Structural Database (CSD) .

For example, SHELXL’s restraints (e.g., SIMU/DELU) can stabilize refinement of flexible substituents like the isopropyl group .

Advanced: What methodological approaches are used to analyze the puckering conformation of the benzodiazole ring?

The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify non-planar distortions . Steps include:

Define the mean plane : Calculate via least-squares minimization of atomic deviations.

Compute displacements : Measure perpendicular distances (zᵢ) of ring atoms from the plane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.